2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
CAS No.: 2162-31-4
Cat. No.: VC20762780
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2162-31-4 |
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Molecular Formula | C7H14O3 |
Molecular Weight | 146.18 g/mol |
IUPAC Name | 2-(oxan-2-yloxy)ethanol |
Standard InChI | InChI=1S/C7H14O3/c8-4-6-10-7-3-1-2-5-9-7/h7-8H,1-6H2 |
Standard InChI Key | XDBZJXRPEKFIFR-UHFFFAOYSA-N |
SMILES | C1CCOC(C1)OCCO |
Canonical SMILES | C1CCOC(C1)OCCO |
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol is a specialized organic compound with applications in synthetic chemistry, particularly as a protecting group for alcohols. This colorless liquid exhibits a unique combination of stability and reactivity, making it valuable in multi-step organic syntheses. Below is a comprehensive analysis of its properties, synthesis, and applications.
Physical and Chemical Properties
The compound exhibits moderate polarity due to its ether and alcohol functional groups, influencing its miscibility with organic solvents .
Synthesis and Purification
The compound is typically synthesized via acid-catalyzed reaction between 3,4-dihydro-2H-pyran and ethylene glycol:
Reaction Scheme:
Optimized Conditions:
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Catalyst: Iodine (I₂)
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Solvent: Tetrahydrofuran (THF)
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Temperature: 67°C
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Reaction Time: 150 seconds
Purification involves distillation under reduced pressure (95°C at 22 mmHg) followed by washing with dichloromethane .
Key Applications in Organic Chemistry
Protecting Group Chemistry
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Hydroxyl Protection: Forms stable THP ethers with primary/secondary alcohols, resistant to nucleophilic and basic conditions .
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Deprotection: Achieved using aqueous HCl in THF or PPTS in ethanol .
Reaction Intermediate
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Participates in Prins cyclization to synthesize halo-2H-pyrans.
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Used in Achmatowicz rearrangements for furanoid-to-pyranoid transformations.
Biochemical Research
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Derivatives facilitate DNA strand-break detection via modified hydroxylamine protocols.
Stability and Reactivity Profile
Research Directions
Recent studies highlight its potential in:
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Pharmaceutical intermediates: Enabling syntheses of complex drug molecules
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Polymer chemistry: As a monomer for functionalized polyethers
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Catalysis: Modifying catalyst surfaces for improved selectivity
Ongoing investigations focus on optimizing its recyclability in green chemistry applications .
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